2-Chlor-6-methoxyisonicotinsäure

Übersicht

Beschreibung

2-Chloro-6-methoxyisonicotinic acid is a derivative of nicotinic acid, commonly known as niacin, which is a natural product found in various plants and animals. This compound is of interest due to its potential applications in the development of herbicides. The research on this compound and its derivatives has shown promising results in controlling weed growth, particularly against monocotyledonous weeds .

Synthesis Analysis

The synthesis of derivatives of 2-chloro-6-methoxyisonicotinic acid, specifically N-(arylmethoxy)-2-chloronicotinamides, has been achieved through a series of chemical reactions starting from nicotinic acid. These compounds have been designed to explore their herbicidal activity, and some have shown excellent efficacy. For instance, compound 5f, a derivative of 2-chloro-6-methoxyisonicotinic acid, demonstrated significant herbicidal activity against duckweed with an IC50 value of 7.8 μM .

Molecular Structure Analysis

The molecular structure of compounds related to 2-chloro-6-methoxyisonicotinic acid has been characterized using various spectroscopic techniques. For example, a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid was synthesized and its structure was determined by X-ray diffraction. The ligand in this complex coordinates to the metal center through sulfur and nitrogen atoms, forming a four-membered ring. The geometry around the tin atom was described as either trigonal bipyramidal or tetragonal pyramidal .

Chemical Reactions Analysis

The chemical reactions involving 2-chloro-6-methoxyisonicotinic acid derivatives have been studied to understand their potential applications. For instance, the influence of a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid on the catalytic oxidation of linoleic acid by the enzyme lipoxygenase was investigated. This study provided insights into the kinetic and theoretical aspects of the reaction, comparing the results with those of other related complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-6-methoxyisonicotinic acid derivatives are crucial for their application as herbicides. The synthesis and reactions of esters of related compounds have been explored, with the aim of obtaining esters with specific properties. For example, the reaction of 2-oxocyclopentyl(hexyl)glyoxylic acid esters with malonic acid derivatives led to the formation of esters that, upon hydrolysis and decarboxylation, yielded 2-oxo-5,6-tetramethylene-1,2-dihydroisonicotinic acid . These studies contribute to the understanding of the behavior of these compounds under various conditions and their potential as herbicidal agents.

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

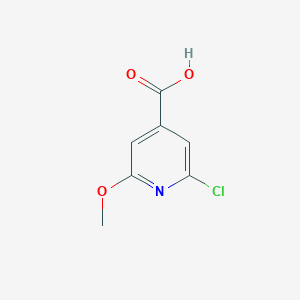

“2-Chlor-6-methoxyisonicotinsäure” hat die Summenformel C7H6ClNO3 und ein Molekulargewicht von 187,58 . Es ist ein halogenierter Heterocyclus . Die Verbindung liegt typischerweise in Form eines Pulvers vor .

Synthetischer Induktor der Pflanzenresistenz

Eine der wichtigsten Anwendungen von “this compound” ist ihre Rolle als synthetischer Induktor der Pflanzenresistenz gegen Bakterien und Pilze . Diese Verbindung kann das Immunsystem von Pflanzen stimulieren und sie so resistent gegen Infektionen machen, noch bevor die ersten Symptome auftreten .

Einsatz in der Landwirtschaft

Im Bereich der Landwirtschaft wird diese Verbindung als Elicitator verwendet, um die natürlichen Abwehrkräfte der Pflanze zu aktivieren . Diese Methode gilt als eine der am schnellsten wachsenden und vielversprechendsten Strategien in der Landwirtschaft .

Schutz vor Pflanzenkrankheiten

Die Verbindung wurde bei der Entwicklung neuer Waffen gegen Pflanzenkrankheiten eingesetzt . Es wurde festgestellt, dass es die Resistenz von Pfeffer, Birne und Reis gegen Krankheiten erhöht, die durch Krankheitserreger verursacht werden .

Systemisch erworbene Resistenz (SAR)

“this compound” spielt eine entscheidende Rolle bei den Phänomenen der systemisch erworbenen Resistenz (SAR), einem natürlichen Abwehrmechanismus von Pflanzen

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to cause skin and eye irritation, and may cause respiratory irritation , suggesting that it may interact with proteins or receptors in these tissues.

Mode of Action

Given its irritant properties, it may interact with cellular membranes or specific receptors, leading to an inflammatory response

Result of Action

It is known to cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that the compound may induce an inflammatory response at the cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets . .

Eigenschaften

IUPAC Name |

2-chloro-6-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQBTHQTVJMCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381948 | |

| Record name | 2-CHLORO-6-METHOXYISONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15855-06-8 | |

| Record name | 2-CHLORO-6-METHOXYISONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxypyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.